![molecular formula C11H14Cl2N2O B1491778 1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride CAS No. 1394041-02-1](/img/structure/B1491778.png)
1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride
Overview
Description
“1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride” is a synthetic compound with the CAS Number: 1394041-02-1 . It has a molecular weight of 261.15 . The IUPAC name of this compound is 1-(3-chlorobenzyl)-2-piperazinone hydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for “1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride” is 1S/C11H13ClN2O.ClH/c12-10-3-1-2-9 (6-10)8-14-5-4-13-7-11 (14)15;/h1-3,6,13H,4-5,7-8H2;1H . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Scientific Research Applications
Analytical Chemistry Applications
In analytical chemistry, this compound can be used as a reference standard to develop and validate analytical methods, such as chromatography or mass spectrometry. These methods are vital for the quality control of pharmaceuticals and for monitoring their levels in biological samples during clinical studies.
Each of these applications demonstrates the versatility of 1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride in scientific research, highlighting its potential to contribute to various fields within the life sciences. The compound’s unique properties make it a valuable resource for advancing our understanding of chemical and biological processes .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-10-3-1-2-9(6-10)8-14-5-4-13-7-11(14)15;/h1-3,6,13H,4-5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJUKBCDWFMLNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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